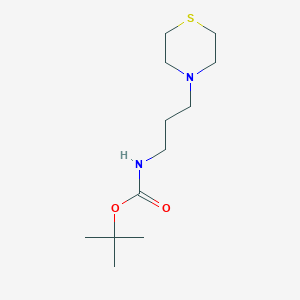

N-Boc-3-thiomorpholinopropylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds, including thiomorpholines, has been explored through various methods. One such method involves intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes and alcohols/thiols, which is mediated by boron trifluoride etherate. This process yields five-membered thiazolidines, six-membered morpholines, and thiomorpholines, as well as seven-membered oxazepanes with good efficiency . Another approach for synthesizing related heterocyclic compounds is the base-promoted ring transformation of precursors such as 6-aryl-4-substituted-2H-pyran-2-one-3-carbonitriles by N-boc-3-piperidone. This method involves the formation of new bonds and the introduction of various functional groups, followed by deprotection of the Boc group under acidic conditions .

Molecular Structure Analysis

The molecular structure of N-Boc protected heterocyclic compounds has been characterized using techniques such as single-crystal X-ray analysis. This analysis has revealed the presence of steric hindrance between the N-Boc group and adjacent aryl groups, which can influence the overall shape and reactivity of the molecule .

Chemical Reactions Analysis

N-Boc-3-thiomorpholinopropylamine can undergo various chemical reactions, including amination by directed C-H bond activation. This process has been catalyzed by rhodium and uses N-tert-butoxycarbonyl azide (BocN3) as a source for introducing N-Boc protected amino groups into aromatic nuclei. The reaction yields vary depending on the substrate and the presence of electron-withdrawing groups. Additionally, the Boc protecting group can be removed under certain conditions, which is crucial for further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine derivatives, such as thiomorpholin-3-ones, have been studied in the context of their synthesis. These compounds can be synthesized on a solid phase starting from a resin-bound protected cysteine, with good yield and high purity, indicating stable physical properties conducive to solid-phase synthesis methods . Furthermore, the reactivity of morpholine derivatives in hydrolysis reactions has been investigated, revealing that morpholine can act as a nucleophilic catalyst and that its catalytic activity can be affected by specific substances like boric acid .

科学研究应用

1. Novel Synthesis Methods

N-Boc-3-thiomorpholinopropylamine is involved in innovative synthesis methods. For example, the electrophilic amination reagents used in the preparation of 3-Aryl-N-BOC oxaziridines involve the oxidation of N-BOC benzaldimines to create new oxaziridines, which can transfer their N-BOC group to morpholine, resulting in N β-protected hydrazines (Vidal, Damestoy, & Collet, 1995).

2. Antimycobacterial Drug Development

N-Boc-3-thiomorpholinopropylamine derivatives, such as Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, show potential in antimycobacterial drug development. Synthesis methods employing Boc-phenylalanine as a starting material enable racemization-free synthesis, which is significant in producing effective antimycobacterial compounds (Mann et al., 2021).

3. Pharmaceutical Intermediates

The compound is used in the synthesis of diarylmethylamines, which are key intermediates in the pharmaceutical industry. A method involving the reversible deprotonation of N-Boc benzylalkylamines and subsequent arylation using a palladium catalyst has been developed, showcasing the versatility of N-Boc-3-thiomorpholinopropylamine in pharmaceutical synthesis (Hussain, Kim, & Walsh, 2015).

4. Water Treatment and Environmental Studies

Studies have explored the role of nitrosamine precursors, such as N-nitrosomorpholine, in water treatment and environmental impact. These studies contribute to understanding the decay of nitrate and nitrosamine precursors in water systems, which is essential for managing water quality and safety (Schreiber & Mitch, 2006).

5. HIV Protease Inhibitor Production

N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to N-Boc-3-thiomorpholinopropylamine, is used in producing compounds that act as HIV protease inhibitors. Its production involves a continuous flow system, highlighting the compound's significance in creating vital medications (Pollet et al., 2009).

6. Enzymatic Resolutions and Syntheses

Enzymatic resolution of cyclic N-Boc protected β-amino acids, including derivatives of N-Boc-3-thiomorpholinopropylamine, is a significant research area. This method provides high enantiomeric excesses and is crucial in creating specific, high-purity compounds for various applications (Pousset, Callens, Haddad, & Larchevěque, 2004).

7. Building Blocks in Medicinal Chemistry

Novel bridged bicyclic thiomorpholines, derived from N-Boc-3-thiomorpholinopropylamine, are used as building blocks in medicinal chemistry. Their unique structures and properties contribute to the development of new drugs with interesting biological profiles (Walker & Rogier, 2013).

安全和危害

While specific safety and hazard information for N-Boc-3-thiomorpholinopropylamine is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . It’s also important to prevent the chemical from entering drains and to collect and arrange disposal in suitable and closed containers .

未来方向

The use of Boc protection, such as in N-Boc-3-thiomorpholinopropylamine, is common in pharmaceutical research and development, as well as pharma manufacturing . Future directions may involve the development of more efficient and environmentally friendly methods for the protection and deprotection of amines .

属性

IUPAC Name |

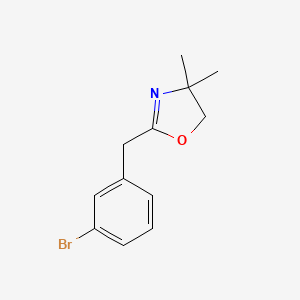

tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZMLMSBIIYLTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1CCSCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646132 |

Source

|

| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-thiomorpholinopropyl)carbamate | |

CAS RN |

454701-66-7 |

Source

|

| Record name | tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)